Antiproliferative Activity Against Cancer Cell Lines: No Data Available for the Target Compound
A 2012 study on novel benzofuran-2-carboxamides demonstrated that 2-imidazolynyl substituted amide 6f showed selective antiproliferative activity on the SK-BR-3 breast cancer cell line, while the 2-N-acetamidopyridyl substituted compound 3h showed selectivity on the SW620 colon cancer line [1]. The target compound, 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, was not included in this panel. No other study was found that reports IC50 or GI50 values for this compound against any cell line. Without such data, no differentiation claim can be made.
| Evidence Dimension | Antiproliferative activity (IC50/GI50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Analogous benzofuran-2-carboxamides (e.g., compound 6f, 3h) showed selective activity in SK-BR-3 and SW620 cells |
| Quantified Difference | Not calculable |
| Conditions | In vitro tumor cell line panels (SK-BR-3, SW620, etc.) |
Why This Matters
Procurement for anticancer screening relies on known potency and selectivity profiles; the absence of data for this specific compound makes it a high-risk, unvalidated choice compared to characterized analogs.
- [1] Marijana Hranjec et al. Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure. Eur J Med Chem. 2013 Jan; 59: 111-119. doi: 10.1016/j.ejmech.2012.11.009 View Source
